molecular formula C16H22O2S B12572814 S-(4-Methoxyphenyl) 2-methylideneoctanethioate CAS No. 199915-68-9

S-(4-Methoxyphenyl) 2-methylideneoctanethioate

Cat. No.: B12572814
CAS No.: 199915-68-9
M. Wt: 278.4 g/mol
InChI Key: GVCFRHSNPLCIDK-UHFFFAOYSA-N
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Description

S-(4-Methoxyphenyl) 2-methylideneoctanethioate: is an organic compound with the molecular formula C16H22O2S It is known for its unique structural features, which include a methoxyphenyl group and a methylideneoctanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) 2-methylideneoctanethioate typically involves the esterification of 4-methoxyphenol with 2-methylideneoctanethioic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: S-(4-Methoxyphenyl) 2-methylideneoctanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(4-Methoxyphenyl) 2-methylideneoctanethioate is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic effects are being explored in preclinical studies. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of S-(4-Methoxyphenyl) 2-methylideneoctanethioate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • S-(4-Methoxyphenyl) 2-methylidenehexanethioate
  • S-(4-Methoxyphenyl) 2-methylideneheptanethioate
  • S-(4-Methoxyphenyl) 2-methylidenenonanethioate

Comparison: Compared to its analogs, S-(4-Methoxyphenyl) 2-methylideneoctanethioate has a unique chain length that may influence its reactivity and biological activity. The presence of the methoxy group also adds to its distinct chemical properties, making it a valuable compound for specific applications .

Properties

CAS No.

199915-68-9

Molecular Formula

C16H22O2S

Molecular Weight

278.4 g/mol

IUPAC Name

S-(4-methoxyphenyl) 2-methylideneoctanethioate

InChI

InChI=1S/C16H22O2S/c1-4-5-6-7-8-13(2)16(17)19-15-11-9-14(18-3)10-12-15/h9-12H,2,4-8H2,1,3H3

InChI Key

GVCFRHSNPLCIDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)C(=O)SC1=CC=C(C=C1)OC

Origin of Product

United States

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